molecular formula C22H17ClFN5O B2732548 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-32-4

1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2732548
CAS No.: 1207041-32-4
M. Wt: 421.86
InChI Key: BOTZCFMRLWGLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1, a pyridin-4-yl group at position 5, and a carboxamide moiety at position 4 linked to a 1-(4-fluorophenyl)ethyl chain. The presence of halogens (chlorine and fluorine) and aromatic systems (pyridine, phenyl) may enhance binding affinity and metabolic stability .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN5O/c1-14(15-6-8-17(24)9-7-15)26-22(30)20-21(16-10-12-25-13-11-16)29(28-27-20)19-5-3-2-4-18(19)23/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTZCFMRLWGLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a 1,4-diketone with elemental sulfur under basic conditions.

    Sulfonamide Formation: The final step involves the reaction of the thiophene derivative with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : 1-(2-Chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide - 2-Chlorophenyl (position 1)
- Pyridin-4-yl (position 5)
- 4-Fluorophenethylamide (position 4)
Not provided Not provided Halogenated aryl groups; pyridine for π-π interactions; fluorinated side chain.
Analog 1 : 1-(4-Ethyl-phenyl)-5-pyridin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid 4-fluoro-benzylamide - 4-Ethylphenyl (position 1)
- Pyridin-4-yl (position 5)
- 4-Fluorobenzylamide (position 4)
C23H20FN5O 401.44 Ethyl group enhances lipophilicity; fluorobenzylamide for solubility.
Analog 2 : 1-(2-Fluorophenyl)-N-(pyridin-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide - 2-Fluorophenyl (position 1)
- Pyrrol-1-yl (position 5)
- Pyridin-4-ylmethylamide (position 4)
Not provided Not provided Pyrrole introduces hydrogen bonding; pyridinylmethyl for steric flexibility.
Analog 3 : 1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide - 2-Chlorophenyl (position 1)
- Pyridin-3-yl (position 5)
- Methylsulfanylbenzylamide (position 4)
Not provided Not provided Methylsulfanyl group for hydrophobic interactions; pyridin-3-yl alters π-stacking.
Analog 4 : 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - Oxazole core (positions 2–5)
- Ethoxyphenyl (position 2)
- 2-Fluorophenylamide (position 4)
Not provided Not provided Oxazole enhances rigidity; ethoxy group improves metabolic stability.

Structural and Functional Insights

Halogen Effects: The 2-chlorophenyl group in the target compound and Analog 3 may enhance receptor binding via hydrophobic and van der Waals interactions, whereas 4-fluorophenyl in Analog 1 improves solubility and bioavailability . Fluorine in the phenethyl chain (target compound) reduces metabolic degradation compared to non-halogenated analogs .

Heterocyclic Influence: Pyridin-4-yl (target compound, Analog 1) vs. pyridin-3-yl (Analog 3): Positional differences in the pyridine ring affect electronic properties and π-stacking capabilities. Pyridin-4-yl is more linear, favoring planar interactions with aromatic residues in enzymes .

Side Chain Modifications :

  • The 4-fluorophenethylamide in the target compound offers conformational flexibility, while methylsulfanyl in Analog 3 introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) .

Biological Activity

The compound 1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activity. Recent studies suggest that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : Triazole derivatives often inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. For instance, preliminary studies indicate that this compound may inhibit Aurora-A kinase, a critical regulator of mitosis, with an IC50 value in the low micromolar range .
  • Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 and A549, with IC50 values indicating effective growth inhibition .

Biological Activity Data

Cell Line IC50 (µM) Mechanism
MCF70.95Apoptosis induction
A5490.30Kinase inhibition
HepG20.16Cell cycle arrest

Case Study 1: Anticancer Activity

In a study by Zhang et al., the compound was evaluated for its anticancer properties against several cell lines including MCF7 and A549. The results indicated that the compound exhibited significant cytotoxicity with IC50 values of 0.95 µM for MCF7 and 0.30 µM for A549 cells, suggesting potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Kinase Inhibition

Another study focused on the inhibition of Aurora-A kinase by this compound. The researchers found that the compound inhibited Aurora-A with an IC50 value of approximately 0.16 µM, highlighting its potential as a targeted therapy in cancer treatment by disrupting mitotic processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.